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molecular formula C10H14O6 B1204747 Poliglecaprone CAS No. 41706-81-4

Poliglecaprone

Cat. No. B1204747
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05522842

Procedure details

ε-Caprolactone (57.1 g, 0.5 mole), glycolide (1.1 g, 9.5 mole), glycolic acid (7.6 g, 0.1 mole) and stannous octoate (0.5 ml of 0.1M solution in toluene, 20 mg, 5×10-5 mole) were added to a glass reactor. The reactor was purged with dry nitrogen gas. The reactor was heated in an oil bath at 180° C. under nitrogen for 12 hours, while the contents were magnetically stirred. The final composition was determined by 1H NMR is shown to be essentially the same as the theoretical. The Tm is -62° C., and the Tg is 37° C.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:9]1[O:16][C:14](=[O:15])[CH2:13][O:12][C:10]1=[O:11].C(O)(=O)CO.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2]>>[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:9]1[O:16][C:14](=[O:15])[CH2:13][O:12][C:10]1=[O:11] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
57.1 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
C1C(=O)OCC(=O)O1
Name
Quantity
7.6 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
were magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was purged with dry nitrogen gas
CUSTOM
Type
CUSTOM
Details
is -62° C.

Outcomes

Product
Name
Type
Smiles
C1(CCCCCO1)=O.C1C(=O)OCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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